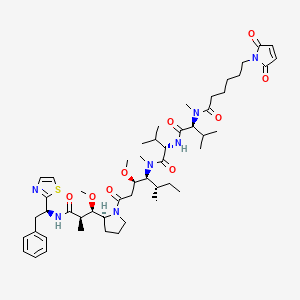

Mc-MMAD

Descripción

Propiedades

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35+,37-,38-,39+,44-,45-,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQLKHIIRUJRZ-PGBUMTRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H77N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Mc-MMAD: Structure, Chemical Properties, and Mechanism of Action

This guide provides a comprehensive overview of this compound (Maleimidocaproyl-Monomethyl Auristatin D), a key component in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a potent anti-mitotic agent-linker conjugate. It comprises the highly cytotoxic drug Monomethyl Auristatin D (MMAD) attached to a maleimidocaproyl (Mc) linker. This linker facilitates the covalent attachment of MMAD to antibodies, typically via the thiol group of cysteine residues, to form ADCs.

The detailed chemical structure of this compound is as follows:

IUPAC Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)butanamido)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

SMILES Code: C--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)N(C)[C@@H]1--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--CC)N(C(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C)C(=O)N(C)C1=O)O)OC)C">C@HC(=O)NCCCCCC2=CC(=O)NC2=O

Chemical Formula: C₅₁H₇₇N₇O₉S[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 964.26 g/mol | [1] |

| CAS Number | 1401963-15-2 | [1] |

| Appearance | Solid | [1] |

| Solubility | ≥ 100 mg/mL in DMSO | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

| Stability | The compound is unstable in solutions; freshly prepared solutions are recommended. | [1][2] |

Mechanism of Action and Signaling Pathway

The cytotoxic payload of this compound, Monomethyl Auristatin D (MMAD), is a potent inhibitor of tubulin polymerization.[1][2] Tubulin is a critical protein for the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.

Mechanism of Action:

-

Binding to Tubulin: MMAD binds to the tubulin subunits, preventing their polymerization into microtubules.[3]

-

Disruption of Microtubule Dynamics: This inhibition disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the proper functioning of the mitotic spindle.[3]

-

Mitotic Arrest: The disruption of the mitotic spindle leads to the arrest of the cell cycle at the G2/M phase.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]

The downstream signaling cascade following tubulin inhibition by MMAD leading to apoptosis is a complex process. The following diagram illustrates the key events.

Experimental Protocols

This protocol describes a general method for the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Add a molar excess of TCEP solution to the antibody solution. A typical starting point is a 2-3 fold molar excess of TCEP per disulfide bond to be reduced.

-

Incubate the reaction at 37°C for 1-2 hours with gentle mixing.

-

-

Purification of Reduced Antibody:

-

Remove excess TCEP by passing the reaction mixture through a desalting column pre-equilibrated with the reaction buffer.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Immediately after purification, add the this compound stock solution to the reduced antibody solution. A typical molar excess of this compound to antibody is 5-10 fold. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

-

-

Purification of the ADC:

-

Remove unreacted this compound and DMSO by passing the conjugation reaction mixture through a desalting column pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

This protocol outlines the determination of the in vitro cytotoxicity of a this compound ADC using the MTT assay.[7][8]

Materials:

-

Target cancer cell line (expressing the antigen for the ADC's antibody)

-

Control cell line (not expressing the antigen)

-

Complete cell culture medium

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC in complete medium.

-

Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells in triplicate. Include untreated control wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72-96 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in the dark.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

Spectroscopic Analysis (Predicted)

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 965.2. Fragmentation would likely occur at the amide bonds of the peptide backbone of MMAD and within the linker, providing structural confirmation.

NMR Spectroscopy: A ¹H NMR spectrum of this compound would be complex due to the large number of protons in different chemical environments. Key expected signals would include:

-

Aromatic protons: Signals in the 7-8 ppm range corresponding to the phenyl and thiazole groups of the MMAD payload.

-

Maleimide protons: A characteristic singlet around 6.7 ppm for the two protons on the double bond of the maleimide ring.

-

Alkyl and methoxy protons: A complex series of signals in the 0.8-4.0 ppm range corresponding to the numerous methyl, methylene, and methine groups of the peptide backbone, the linker, and the methoxy groups.

A ¹³C NMR spectrum would similarly show a large number of signals, with characteristic peaks for the carbonyl carbons of the amide and ester groups in the 170-180 ppm range.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a valuable resource for the design and evaluation of novel antibody-drug conjugates.

References

- 1. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | G2/M checkpoint regulation and apoptosis facilitate the nuclear egress of parvoviral capsids [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mc-MMAD in Antibody-Drug Conjugates: A Technical Guide

Executive Summary: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The design of the linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. This technical guide provides an in-depth examination of the Mc-MMAD drug-linker system. This compound consists of the highly potent microtubule inhibitor Monomethyl Auristatin D (MMAD) connected via a stable, non-cleavable maleimidocaproyl (Mc) linker. We will explore its chemical structure, mechanism of action, preclinical performance metrics, and detailed experimental protocols for its conjugation and characterization, offering researchers and drug developers a comprehensive resource for understanding and utilizing this potent ADC payload system.

Introduction to Antibody-Drug Conjugates (ADCs)

The fundamental concept of an ADC is to achieve targeted delivery of a cytotoxic agent directly to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity to healthy tissues. This is accomplished by leveraging the three core components of an ADC:

-

Monoclonal Antibody (mAb): Provides specificity by binding to a tumor-associated antigen that is overexpressed on the surface of cancer cells.

-

Cytotoxic Payload: A highly potent small molecule drug designed to induce cell death upon internalization.

-

Linker: Covalently connects the payload to the antibody. The linker's properties are paramount, ensuring the ADC remains intact in circulation and releases the payload effectively at the target site.

Linker technology has evolved significantly, leading to two primary categories: cleavable linkers, which are designed to be broken by specific conditions within the tumor microenvironment or cell (e.g., low pH, high glutathione levels, or specific enzymes), and non-cleavable linkers, which release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.

The this compound Drug-Linker Conjugate

The this compound system is a prominent example of a non-cleavable linker-payload combination used in ADC development.

The Payload: Monomethyl Auristatin D (MMAD)

Monomethyl Auristatin D (MMAD) is a synthetic and extremely potent analogue of dolastatin 10, a natural antimitotic agent. As a member of the auristatin family, MMAD exerts its cytotoxic effect by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis). The high potency of MMAD makes it an ideal payload for ADCs, as only a small number of molecules need to reach the cytoplasm to be effective.

The Linker: Maleimidocaproyl (Mc)

The maleimidocaproyl (Mc) group serves as a stable, non-cleavable linker. Its primary functions are to provide a secure attachment point to the antibody and to ensure the payload remains conjugated until it reaches the target cell's lysosome.

-

Conjugation Chemistry: The maleimide group reacts specifically with free thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, via a Michael addition reaction. To generate these reactive sites, the interchain disulfide bonds of the antibody are partially or fully reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).

-

Non-Cleavable Nature: Unlike linkers that are sensitive to pH or enzymes, the thioether bond formed between the maleimide and cysteine is highly stable in the bloodstream. This stability is crucial for minimizing premature release of the toxic payload, which could otherwise lead to significant off-target toxicity.

Mc-MMAD as a Tubulin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mc-MMAD is a potent cytotoxic agent comprising Monomethylauristatin D (MMAD), a synthetic analog of the natural antimitotic agent dolastatin 10, conjugated to a maleimidocaproyl (Mc) linker. This linker facilitates the attachment of MMAD to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs). As a tubulin inhibitor, the MMAD payload is the active component, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Tubulin Inhibition

The cytotoxic activity of this compound is driven by its payload, MMAD, a highly potent inhibitor of tubulin polymerization. Auristatins, including MMAD, bind to the vinca domain on β-tubulin. This binding event interferes with the assembly of tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptotic cell death.

Data Presentation: Quantitative Analysis of MMAD and its Analogs

The following tables summarize the available quantitative data for MMAD and its close structural analog, Monomethylauristatin E (MMAE), which is often used as a benchmark for auristatin potency.

Table 1: In Vitro Cytotoxicity (IC50/GI50) of MMAD and MMAE in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Assay | Exposure Time (h) |

| MMAD | BT-474 | Breast Carcinoma | 0.12 | MTS | 96 |

| MMAD | MDA-MB-361 | Breast Carcinoma | 0.09 | MTS | 96 |

| MMAD | NCI-N87 | Gastric Carcinoma | 0.3 | MTS | 96 |

| MMAE | SKBR3 | Breast Adenocarcinoma | 3.27 ± 0.42 | MTT | 72 |

| MMAE | HEK293 | Embryonic Kidney | 4.24 ± 0.37 | MTT | 72 |

| MMAE | MDA-MB-468 | Breast Adenocarcinoma | >1000 ng/ml (~1393 nM) | MTT | 48 |

| MMAE | MDA-MB-453 | Breast Carcinoma | >1000 ng/ml (~1393 nM) | MTT | 48 |

Note: The data for MMAE is included as a close analog to provide a broader context of auristatin potency. This compound has been reported to exhibit sub-nanomolar IC50 values against the NCI-60 human cancer cell line panel, though specific data is not publicly available.[1]

Table 2: Tubulin Binding Affinity

| Ligand | Method | Kd (nM) |

| FITC-MMAE | Fluorescence Polarization | 291 |

| FITC-MMAF | Fluorescence Polarization | 63 |

Signaling Pathways and Cellular Consequences

The primary consequence of tubulin polymerization inhibition by MMAD is the disruption of the microtubule network. This triggers a series of downstream signaling events, primarily centered around cell cycle control and apoptosis.

Cell Cycle Arrest at G2/M Phase

Functional microtubules are critical for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound prevents the formation of a proper mitotic spindle, activating the spindle assembly checkpoint (SAC). This leads to a prolonged arrest of the cell cycle in the G2/M phase.

Figure 1: this compound induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the mitochondrial release of cytochrome c, leading to the activation of caspases and subsequent programmed cell death.

References

An In-depth Technical Guide to Auristatin Derivatives in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Auristatins in Targeted Cancer Therapy

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, designed to function as "biological missiles" that deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[1][2] The success of an ADC is critically dependent on its three components: a highly specific monoclonal antibody (mAb), a stable linker, and a potent cytotoxic payload.[][4][5] Among the most successful and widely utilized payloads are the auristatin derivatives, synthetic analogues of the natural marine product dolastatin 10.[6][7][8]

Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibited extraordinary cytotoxicity but was deemed too toxic for systemic administration as a standalone chemotherapeutic agent.[6][7][9] The development of synthetic derivatives, most notably Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), unlocked their therapeutic potential.[][6] These derivatives retain the picomolar to nanomolar potency of the parent compound but feature a crucial modification: a secondary amine at the N-terminus, which serves as a handle for stable conjugation to a linker, enabling their incorporation into ADCs.[7]

Auristatins are exceptionally potent microtubule inhibitors, 100 to 1000 times more toxic than conventional chemotherapeutics like doxorubicin.[][7] This high potency is essential for ADC payloads, as only a small fraction (estimated around 2%) of the administered ADC dose typically reaches the tumor site.[] Today, auristatin-based ADCs are integral to the treatment of various hematologic and solid tumors, with several approved drugs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), and numerous others in clinical trials.[4][6][8]

Mechanism of Action: From Systemic Circulation to Cell Death

The therapeutic effect of an auristatin-based ADC is the result of a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Caption: General mechanism of action for an auristatin-based ADC.

-

Targeting and Internalization : The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[2] This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an endosome.[2]

-

Lysosomal Trafficking and Payload Release : The endosome fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the antibody and the auristatin is cleaved.[] For many auristatin ADCs, this involves protease-sensitive linkers (e.g., valine-citrulline) that are degraded by lysosomal enzymes like Cathepsin B.[9][]

-

Cytotoxic Action : Once liberated, the free auristatin payload diffuses into the cytoplasm and exerts its powerful cytotoxic effects.[]

Intracellular Signaling Pathways

The released auristatin derivative initiates a cascade of events leading to apoptosis.

-

Tubulin Inhibition and Mitotic Arrest : The primary mechanism of auristatins is the potent inhibition of tubulin polymerization by binding to the vinca alkaloid binding domain on tubulin.[6][7] This disruption of the microtubule network dynamics prevents the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately leading to apoptosis.[9][11][12]

-

ER Stress and Immunogenic Cell Death (ICD) : Beyond mitotic arrest, auristatin-based ADCs have been shown to induce endoplasmic reticulum (ER) stress.[13] The disruption of the microtubule network can trigger the unfolded protein response (UPR) and activate ER stress pathways, including the induction of pIRE1 and pJNK. This stress contributes to apoptosis and can also lead to immunogenic cell death (ICD), a form of cell death that stimulates an anti-tumor immune response.[13][14]

-

Bystander Killing : A crucial feature of certain auristatin ADCs, particularly those with the MMAE payload, is the "bystander effect".[14] MMAE is cell-permeable, meaning that once released into a target cell, it can diffuse out and kill neighboring, antigen-negative tumor cells.[14] This is particularly advantageous in tumors with heterogeneous antigen expression. In contrast, MMAF, with its charged C-terminal phenylalanine, is less membrane-permeable and generally does not exhibit a significant bystander effect.[2]

Caption: Intracellular signaling pathways activated by auristatins.

Key Auristatin Derivatives: MMAE vs. MMAF

Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are the two most prominent auristatin derivatives used in ADCs.[9] They share the same core pentapeptide structure but differ at the C-terminus, a modification that imparts distinct physicochemical and biological properties.[][15]

-

Monomethyl Auristatin E (MMAE) : The C-terminus of MMAE is an uncharged norephedrine analogue.[][15] This structural feature makes MMAE relatively hydrophobic and cell-permeable, which is the basis for its ability to induce bystander killing.[][14] It is used in numerous approved and investigational ADCs, including Adcetris®, Polivy®, and Padcev®.[4][6]

-

Monomethyl Auristatin F (MMAF) : MMAF replaces the C-terminal norephedrine with a charged phenylalanine residue.[][][15] The free carboxyl group at the C-terminus makes MMAF more hydrophilic and significantly less permeable to cell membranes.[][] This generally confines its cytotoxic activity to the target cell, preventing the bystander effect.[2] The reduced permeability can also lead to lower systemic toxicity compared to MMAE.[]

Quantitative Data Summary

The efficacy and characteristics of auristatin-based ADCs are evaluated using quantitative in vitro and in vivo assays. The following tables summarize representative data from the literature.

Table 1: In Vitro Cytotoxicity of Auristatin Derivatives and ADCs

| Compound | Cell Line | Target Antigen | IC50 Value | Citation(s) |

| Free MMAE | Various | N/A | ~1 nmol/L | [16] |

| Free MMAU (MMAE prodrug) | Various | N/A | >100 nmol/L | [16] |

| PSMA ADC (MMAE) | C4-2 (PSMA high) | PSMA | 0.022 nmol/L | [17][18] |

| PSMA ADC (MMAE) | PC3 (PSMA low) | PSMA | >30 nmol/L | [17][18] |

| Erbitux-vc-MMAE | A549 (Lung Cancer) | EGFR | 0.0089 mmol/L | [11] |

| Trastuzumab-MMAU | HER2+ cells | HER2 | Potent (low nmol/L) | [16] |

Table 2: In Vivo Efficacy of Auristatin-based ADCs

| ADC | Xenograft Model | Dosing | Outcome | Citation(s) |

| Trastuzumab-MMAU (DAR 4 & 8) | NCI-N87 (Gastric) | Single 1 or 2 mg/kg | Superior tumor growth inhibition vs. T-vc-MMAE | [16] |

| PSMA ADC (MMAE) | C4-2 (Prostate, docetaxel-refractory) | N/A | High activity, including on large tumors (>700 mm³) | [17][18] |

| Erbitux-vc-MMAE | A549 (Lung) | N/A | Significant tumor growth inhibition vs. control | [11] |

| Trastuzumab-linked auristatin | HCC1954 | N/A | 76% tumor growth inhibition (p=0.0103) | [6] |

Table 3: Comparative Properties of MMAE and MMAF

| Property | MMAE | MMAF | Citation(s) |

| Structure | Uncharged C-terminus (norephedrine) | Charged C-terminus (phenylalanine) | [][4][] |

| Cell Permeability | High | Low | [2][][] |

| Bystander Effect | Yes | Generally no | [2][14] |

| Relative Potency (as free drug) | Higher (more cytotoxic) | Lower | [14] |

| Hydrophilicity | Lower | Higher | [] |

| Tendency to Aggregate | Higher | Lower | [][19] |

Key Experimental Protocols

The development and characterization of auristatin-based ADCs involve a series of standardized experimental protocols.

Caption: General experimental workflow for ADC development and evaluation.

Protocol 1: ADC Synthesis (Thiol-Maleimide Conjugation)

This protocol describes a common method for conjugating a maleimide-containing drug-linker (e.g., mc-vc-PAB-MMAE) to a monoclonal antibody.

-

Antibody Reduction : Partially or fully reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl (-SH) groups.

-

Incubate the antibody (e.g., trastuzumab) in a suitable buffer (e.g., PBS) with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[20]

-

The molar ratio of TCEP to antibody determines the extent of reduction and the final average drug-to-antibody ratio (DAR). For a DAR of 4, a limited reduction is used; for a DAR of 8, full reduction is performed.[16]

-

-

Conjugation : Add a molar excess of the maleimide-activated auristatin drug-linker to the reduced antibody solution.[20]

-

The maleimide group reacts with the free sulfhydryl groups on the antibody to form a stable thioether bond.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature).

-

-

Quenching and Purification : Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Remove unconjugated drug-linker and other reagents by purification, typically using size-exclusion chromatography (SEC) or tangential flow filtration.[20]

-

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that affects both the efficacy and safety of an ADC.[5][21]

-

Method : Hydrophobic Interaction Chromatography (HIC) is the most widely used method for DAR analysis.[1]

-

Principle : HIC separates proteins based on their surface hydrophobicity. The conjugation of hydrophobic auristatin payloads increases the overall hydrophobicity of the antibody.

-

Procedure :

-

The ADC sample is loaded onto an HIC column in a high-salt mobile phase, which promotes binding to the stationary phase.

-

A reverse salt gradient (decreasing salt concentration) is applied.

-

ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8) elute at different times, as higher DAR species are more hydrophobic and bind more tightly to the column.[16]

-

The peak area for each species is integrated, and the weighted average DAR is calculated from the relative percentage of each peak.

-

-

Other Methods : Reversed-phase liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) can also be used for detailed DAR analysis.[1][22]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to kill 50% of a cancer cell population (IC50).

-

Cell Seeding : Seed cancer cells expressing the target antigen (and control cells with low/no expression) into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.[17]

-

Treatment : Prepare serial dilutions of the ADC, the unconjugated antibody, the free auristatin payload, and a non-binding control ADC.

-

Incubation : Remove the culture medium from the cells and add the different drug preparations. Incubate the plates for a set period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[17]

-

Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Glo (ATP measurement).[17]

-

Data Analysis : Plot cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.[17]

Protocol 4: In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of an ADC in a living animal model.

-

Model Establishment : Implant human tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth : Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Treatment Initiation : When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, control ADC, test ADC at various doses).

-

Dosing : Administer the treatments, typically via a single intravenous (IV) injection.[16]

-

Monitoring : Monitor tumor volumes, body weight (as an indicator of toxicity), and overall animal health several times per week.[16]

-

Endpoint : The study concludes when tumors in the control group reach a maximum allowed size or after a predefined period. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.

Conclusion and Future Directions

Auristatin derivatives, particularly MMAE and MMAF, have proven to be exceptionally effective payloads, forming the cytotoxic backbone of many successful ADCs.[6][14] Their potent mechanism of action, well-understood chemistry, and synthetic accessibility have solidified their role in targeted oncology.

Current and future research is focused on further widening the therapeutic window of auristatin-based ADCs. Key areas of innovation include:

-

Novel Auristatin Analogues : The development of new derivatives with improved properties is ongoing. For example, hydrophilic glucuronide prodrugs of MMAE, such as MMAU, have been developed to enable the synthesis of ADCs with higher DARs (e.g., DAR 8) that are more resistant to aggregation and have improved pharmacokinetics and tolerability.[16][23]

-

Site-Specific Conjugation : Moving away from traditional conjugation to lysine or cysteine residues, which produces heterogeneous mixtures, to site-specific methods that yield homogeneous ADCs with a defined DAR. This can lead to improved consistency, stability, and a better therapeutic index.

-

Combination Therapies : Exploring the synergistic effects of auristatin-based ADCs with other cancer therapies, such as immune checkpoint inhibitors and inhibitors of signaling pathways like PI3K-AKT-mTOR, has shown promise in preclinical models.[13][24]

The continued evolution of auristatin payloads, combined with advances in antibody engineering and linker technology, ensures that these powerful molecules will remain at the forefront of ADC development, offering new hope for cancer patients.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 7. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Auristatins - Creative Biolabs [creativebiolabs.net]

- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. [PDF] In Vitro and In Vivo Responses of Advanced Prostate Tumors to PSMA ADC, an Auristatin-Conjugated Antibody to Prostate-Specific Membrane Antigen | Semantic Scholar [semanticscholar.org]

- 19. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]

- 20. mdpi.com [mdpi.com]

- 21. gog.org [gog.org]

- 22. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. adcreview.com [adcreview.com]

- 24. aacrjournals.org [aacrjournals.org]

Mc-MMAD Synthesis and Purification: A Technical Overview for Drug Development Professionals

An in-depth guide to the synthesis and purification of Maleimidocaproyl-Monomethylauristatin D (Mc-MMAD), a pivotal component in the development of next-generation Antibody-Drug Conjugates (ADCs).

Introduction

Maleimidocaproyl-Monomethylauristatin D (this compound) is a highly potent cytotoxic agent combined with a linker, designed for covalent attachment to monoclonal antibodies (mAbs) or other targeting moieties. As a key component of Antibody-Drug Conjugates (ADCs), this compound facilitates the targeted delivery of the powerful antimitotic agent, Monomethylauristatin D (MMAD), to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value |

| CAS Number | 1401963-15-2[1] |

| Molecular Formula | C₅₁H₇₇N₇O₉S[1][2] |

| Molecular Weight | 964.26 g/mol [2][3][4] |

| Appearance | Solid powder[1] |

| Purity | >98% (typical)[1] |

| Solubility | Soluble in DMSO (≥ 80 mg/mL)[3][4] |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the covalent coupling of the maleimidocaproyl (Mc) linker to the N-terminus of Monomethylauristatin D (MMAD). The overall synthetic workflow is depicted in the diagram below.

References

An In-depth Technical Guide to the Maleimidocaproyl (MC) Linker

Audience: Researchers, scientists, and drug development professionals.

The maleimidocaproyl (MC) linker is a cornerstone of modern bioconjugation chemistry, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its prevalence is due to a combination of specific reactivity and a structurally significant spacer element. This guide provides a detailed examination of its core features, quantitative characteristics, and practical application.

Core Features of the Maleimidocaproyl (MC) Linker

The MC linker is a heterobifunctional crosslinker composed of two key moieties: a maleimide group and a six-carbon caproyl (caproic acid) chain. This structure imparts several critical features that are foundational to its utility.

-

Selective Thiol Reactivity : The maleimide group is characterized by a five-membered cyclic imide structure containing a reactive carbon-carbon double bond. This double bond readily undergoes a Michael addition reaction with sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring chemoselective conjugation under physiological conditions.[] The product of this reaction is a stable thioether bond.

-

The Caproyl Spacer : The six-carbon caproyl chain acts as a linear spacer. This component physically separates the conjugated molecules, for instance, an antibody and a cytotoxic drug. This separation is crucial for mitigating steric hindrance, thereby helping to preserve the antigen-binding affinity of the antibody and the therapeutic potency of the payload. The "mc" designation is commonly used to denote this maleimidocaproyl spacer in ADC constructs, such as in mc-MMAF or mc-vc-PABC-MMAE.[2][3]

-

Linkage Stability and Hydrolysis : While the initial thioether linkage (a thiosuccinimide ring) is formed rapidly, it is susceptible to a retro-Michael reaction. This reversal can lead to thiol exchange, particularly in the presence of highly abundant endogenous thiols like glutathione, resulting in premature release of the payload from the antibody.[4][5] This instability is a significant drawback.[4][5]

However, the thiosuccinimide ring can undergo a competing hydrolysis reaction, which opens the ring to form a stable maleamic acid derivative.[][6] This ring-opened product is resistant to the retro-Michael reaction, thus providing long-term stability to the conjugate.[6][7] The hydrolysis rate for a standard MC linker is often slow under physiological conditions.[8][9] Consequently, various strategies have been developed to accelerate this stabilizing hydrolysis, such as incorporating basic amino groups adjacent to the maleimide to catalyze the reaction.[7][8]

-

Non-Cleavable Release Mechanism : In the context of ADCs, the MC linker is classified as a non-cleavable linker.[][11][12] Unlike cleavable linkers that are designed to be severed by specific enzymes or environmental conditions in the tumor, ADCs with non-cleavable linkers like MC rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[][11] This process releases the payload still attached to the linker and the conjugating amino acid (cysteine), forming a payload-linker-cysteine adduct which is the active cytotoxic agent.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the maleimidocaproyl linker and its reactivity.

| Parameter | Value / Characteristic | Source(s) |

| Optimal Reaction pH | 6.5 - 7.5 | [] |

| Thiol vs. Amine Reactivity | ~1000-fold more reactive with thiols at pH 7.0 | [] |

| Linkage Formed | Thioether (Thiosuccinimide) | [] |

| Primary Instability Pathway | Retro-Michael Reaction (Thiol Exchange) | [2][4][5] |

| Stabilization Pathway | Thiosuccinimide Ring Hydrolysis | [][6][7] |

| Half-life of Ring-Opened Adduct | > 2 years (for stabilized forms) | [6] |

| Classification in ADCs | Non-cleavable | [][11][12] |

| Payload Release Mechanism | Lysosomal degradation of the antibody | [2][11] |

Experimental Protocols

Detailed methodologies are critical for the successful application of MC linkers in research and development.

This protocol outlines the steps for conjugating a maleimide-activated drug-linker to an antibody by first reducing its interchain disulfide bonds.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-activated drug-linker

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Degassed PBS, pH 7.0-7.5

-

Quenching Reagent: N-acetylcysteine

-

Organic Co-solvent: Anhydrous DMSO or DMF

-

Purification System: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column

Methodology:

-

Antibody Preparation:

-

Prepare the antibody solution to a concentration of 1-10 mg/mL in degassed reaction buffer.[13]

-

Ensure the buffer is free of thiols.

-

-

Disulfide Bond Reduction:

-

To expose free cysteine thiols, reduce the antibody's interchain disulfide bonds. Add a 10-100 fold molar excess of TCEP to the antibody solution.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

If using DTT, the excess DTT must be removed via dialysis or a desalting column before proceeding, as it will react with the maleimide. TCEP does not require removal.

-

-

Drug-Linker Preparation:

-

Dissolve the maleimide-activated drug-linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mg in 100 µL).[13]

-

-

Conjugation Reaction:

-

Add the drug-linker solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide compound over the antibody is a common starting point.

-

Gently mix and protect the reaction from light.

-

Incubate at 4°C overnight or at room temperature for 2 hours.[13]

-

-

Quenching:

-

To stop the reaction, add a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups.

-

-

Purification:

-

Remove unconjugated drug-linker and other impurities by purifying the resulting ADC. Size-Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller molecules.

-

The purified ADC should be stored at 2-8°C, protected from light. For long-term storage, additives like glycerol may be used, and the conjugate stored at -20°C.

-

-

Characterization:

-

Determine the average drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. For UV-Vis, measure absorbance at 280 nm (for protein) and at the λmax of the drug, applying a correction factor for drug absorbance at 280 nm.

-

This protocol assesses the stability of the formed conjugate against thiol exchange.

Materials:

-

Purified ADC with maleimide-thiol linkage

-

High-concentration thiol solution (e.g., 5 mM Cysteine or Glutathione) in PBS, pH 7.4

-

Analysis System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Methodology:

-

Incubation:

-

Incubate the purified ADC at a known concentration (e.g., 1 mg/mL) in PBS at 37°C.

-

To initiate the exchange reaction, add a high molar excess of a competing thiol, such as 5 mM cysteine.[14]

-

Set up a control sample with the ADC in PBS at 37°C without the competing thiol.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 6, 24, 48, and 168 hours), withdraw an aliquot from both the test and control samples.

-

-

Analysis:

-

Analyze each aliquot by RP-HPLC.

-

Monitor the chromatogram for the appearance of a peak corresponding to the free (deconjugated) payload and a decrease in the peak area of the intact ADC.[14]

-

-

Data Interpretation:

-

Quantify the percentage of payload loss over time by comparing the peak areas. This provides a kinetic profile of the conjugate's instability due to thiol exchange. A stable, ring-opened conjugate will show minimal payload loss over the incubation period.[14]

-

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions, biological pathways, and experimental workflows involving the maleimidocaproyl linker.

Caption: Chemical structure of the MC linker and its reaction with a protein cysteine residue.

Caption: Competing pathways of the thiosuccinimide adduct: instability vs. stabilization.

Caption: Workflow for ADC internalization and non-cleavable payload release.

Caption: Experimental workflow for the preparation of a cysteine-linked ADC.

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. prolynxinc.com [prolynxinc.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]

- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Potency: A Technical Guide to the Cytotoxicity of Monomethyl Auristatin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin D (MMAD), also known as Demethyldolastatin 10 or Monomethyl Dolastatin 10, is a potent synthetic analog of the marine natural product dolastatin 10. As a member of the auristatin family of peptide toxins, MMAD exhibits powerful cytotoxic activity and is a key component in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the cytotoxicity of MMAD, detailing its mechanism of action, summarizing available quantitative data, and presenting relevant experimental protocols and signaling pathways.

Core Mechanism of Action: Tubulin Inhibition and Mitotic Catastrophe

The primary mechanism of action for MMAD, like other auristatins, is the inhibition of tubulin polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, MMAD disrupts the dynamic instability of the microtubule network. This interference is critical during cell division, as microtubules are essential components of the mitotic spindle.

The disruption of microtubule formation leads to a cascade of events culminating in cell death:

-

G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle activates the G2/M checkpoint, halting the cell cycle before mitosis.[2][3]

-

Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This process involves the regulation of key oncoproteins. For instance, dolastatin 10, the parent compound of MMAD, has been shown to down-regulate the anti-apoptotic protein Bcl-2 while promoting the expression of pro-apoptotic proteins like c-myc and p53.[1][2] This shift in the balance of regulatory proteins ultimately leads to programmed cell death.

Quantitative Cytotoxicity Data

The cytotoxic potency of Monomethyl Auristatin D has been evaluated in various cancer cell lines. The following table summarizes the available half-maximal effective concentration (EC50) values.

| Cell Line | Cancer Type | EC50 (nM) |

| HCT-15 | Colorectal Carcinoma | 4.0 |

| HL-60 | Promyelocytic Leukemia | 3.6 |

| Raji | Burkitt's Lymphoma | 0.75 |

Experimental Protocols

While specific detailed protocols for MMAD are not extensively published, the methodologies used to assess the cytotoxicity of auristatins are well-established. The following protocols for cell viability and tubulin polymerization assays are representative and can be adapted for the study of MMAD.

Cell Viability (Cytotoxicity) Assay (MTT/XTT Assay)

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest (e.g., HCT-15, HL-60, Raji)

-

Complete cell culture medium

-

Monomethyl Auristatin D (MMAD)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of MMAD in complete culture medium. Remove the old medium from the wells and add the MMAD dilutions. Include wells with untreated cells as a negative control and a vehicle control (if MMAD is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Addition of Reagent: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

-

Solubilization: If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 or EC50 value can then be determined by plotting the cell viability against the logarithm of the MMAD concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Monomethyl Auristatin D (MMAD)

-

Microplate spectrophotometer with temperature control

Procedure:

-

Preparation: Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Compound Addition: Add various concentrations of MMAD or a vehicle control to the wells of a pre-chilled 96-well plate.

-

Initiation of Polymerization: Add the tubulin solution to the wells and then initiate polymerization by adding GTP and transferring the plate to a microplate spectrophotometer pre-warmed to 37°C.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time. The light scattering caused by the formation of microtubules leads to an increase in absorbance.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of MMAD can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Signaling Pathways and Visualizations

The cytotoxic effects of MMAD are orchestrated through a defined signaling pathway that begins with the disruption of microtubule dynamics and culminates in apoptosis.

Caption: MMAD's mechanism of action leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Streamlined Protocol for the Synthesis and Characterization of Mc-MMAD Antibody-Drug Conjugates

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, enabling targeted delivery to cancer cells.[1] This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities.[2][3] The conjugation strategy is a critical determinant of ADC efficacy and homogeneity. Cysteine-based conjugation, which utilizes the thiol groups of cysteine residues within the antibody, is a widely adopted method.[4]

This application note provides a detailed protocol for the preparation and characterization of an ADC using the Maleimidocaproyl-Monomethyl Auristatin D (Mc-MMAD) linker-payload. This compound consists of the potent tubulin inhibitor MMAD (also known as Demethyldolastatin 10) attached to a maleimide-based linker.[5][6][7] The maleimide group reacts specifically with free thiol groups generated by the reduction of interchain disulfide bonds in the antibody's hinge region, forming a stable thioether linkage.[]

We present a comprehensive workflow covering antibody reduction, conjugation to this compound, purification of the resulting ADC, and subsequent characterization, including determination of the drug-to-antibody ratio (DAR) and assessment of in vitro cytotoxicity.

Experimental Workflow for ADC Synthesis and Characterization

The overall process for creating and evaluating a this compound ADC involves several sequential stages, from antibody preparation to functional testing.

Caption: Workflow for this compound ADC synthesis, purification, and evaluation.

Protocol 1: Antibody Reduction and this compound Conjugation

This protocol describes the partial reduction of a monoclonal antibody to generate free thiols, followed by conjugation with the this compound linker-payload.

Materials and Reagents:

-

Monoclonal Antibody (e.g., IgG1 isotype) in a suitable buffer (e.g., PBS)

-

Borate Buffered Saline (BBS): 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5[9]

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

This compound linker-payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Degassed, sterile, double-deionized water

-

Vivaspin or similar centrifugal concentrators (10 kDa MWCO)[9]

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into degassed BBS buffer using a centrifugal concentrator.[9]

-

Adjust the final antibody concentration to 3-5 mg/mL. Determine the precise concentration via UV absorbance at 280 nm.

-

-

Antibody Reduction:

-

Prepare a fresh 10 mM stock solution of TCEP-HCl in degassed water.[9]

-

Add 6-10 molar equivalents of TCEP to the antibody solution. The optimal ratio may need to be determined empirically for different antibodies.[9][10]

-

Incubate the mixture at 37°C for 1.5-2 hours with gentle agitation to reduce the interchain disulfide bonds.[9][10]

-

-

This compound Preparation:

-

Conjugation Reaction:

-

Quenching (Optional but Recommended):

-

To quench any unreacted maleimide groups, add a 20-fold molar excess of N-acetylcysteine or cysteine and incubate for an additional 20 minutes.[13]

-

Protocol 2: ADC Purification

This protocol removes unreacted this compound and other small molecules from the ADC conjugate.

Materials and Reagents:

-

Crude ADC conjugation mixture

-

PD-10 Desalting Columns (or similar, e.g., Sephadex G-25)[10]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile, 0.22 µm syringe filters

Procedure:

-

Column Equilibration:

-

Equilibrate the PD-10 desalting column with 4-5 column volumes of sterile PBS, pH 7.4.

-

-

Sample Loading:

-

Load the crude ADC reaction mixture onto the equilibrated column.

-

-

Elution:

-

Concentration and Sterilization:

-

Collect the protein-containing fractions.

-

If necessary, concentrate the purified ADC using a centrifugal concentrator (10 kDa MWCO).

-

Sterilize the final ADC solution by passing it through a 0.22 µm filter.

-

-

Storage:

Protocol 3: ADC Characterization - DAR Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[15]

Materials and Reagents:

-

Purified ADC sample

-

HIC Column (e.g., Protein-Pak Hi-Res HIC)

-

HIC Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

HIC Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

HPLC system

Procedure:

-

Sample Preparation:

-

Dilute the purified ADC to a concentration of 1-2 mg/mL in Mobile Phase A.[15]

-

-

Chromatography:

-

Inject the sample onto the HIC column.

-

Elute the ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with higher drug loads are more hydrophobic and will elute later.[15]

-

-

Data Analysis:

-

Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula:[][17] Average DAR = Σ (Peak Area % of each species × Number of drugs for that species) / 100

-

| Table 1: Representative HIC Data for a this compound ADC | |

| ADC Species | Relative Peak Area (%) |

| DAR 0 (Unconjugated) | 5.2 |

| DAR 2 | 21.5 |

| DAR 4 | 55.8 |

| DAR 6 | 15.3 |

| DAR 8 | 2.2 |

| Calculated Average DAR | 3.9 |

Protocol 4: In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the cytotoxic effect of the ADC on cancer cell lines.[18][19]

Materials and Reagents:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

-

Complete cell culture medium

-

Purified this compound ADC and unconjugated antibody (control)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[20]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.

-

Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody solutions to the respective wells. Include wells with medium only as a blank control.

-

Incubate the plates for 72-96 hours at 37°C with 5% CO₂. The optimal incubation time can depend on the payload's mechanism of action.[20]

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[19]

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C in the dark.[20]

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the ADC concentration (on a log scale) and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

-

| Table 2: Representative In Vitro Cytotoxicity Data | |

| Compound | Cell Line (Antigen Status) |

| This compound ADC | Target-Positive (Ag+) |

| This compound ADC | Target-Negative (Ag-) |

| Unconjugated Antibody | Target-Positive (Ag+) |

Mechanism of Action of this compound ADC

The cytotoxic activity of the this compound ADC is initiated by its binding to a specific antigen on the surface of a cancer cell, followed by internalization and payload release, ultimately leading to apoptosis.

Caption: Mechanism of action pathway for a this compound antibody-drug conjugate.

References

- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 2. agilent.com [agilent.com]

- 3. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 12. broadpharm.com [broadpharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. biotium.com [biotium.com]

- 15. lcms.cz [lcms.cz]

- 17. hpst.cz [hpst.cz]

- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

Cysteine-Based Conjugation with Mc-MMAD: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the cysteine-based conjugation of antibodies with the potent cytotoxic agent Mc-MMAD (Maleimidocaproyl-monomethylauristatin D). The following sections offer comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflow and the payload's mechanism of action.

Introduction to Cysteine-Based Conjugation

Cysteine-based conjugation is a widely utilized method for the production of antibody-drug conjugates (ADCs). This strategy leverages the thiol (-SH) group of cysteine residues within the antibody as sites for drug-linker attachment. In a typical IgG antibody, the interchain disulfide bonds can be selectively reduced to yield reactive cysteine thiols, providing a handle for conjugation with thiol-reactive linkers, such as maleimides. This process, while effective, often results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), a critical quality attribute that influences the efficacy and pharmacokinetics of the ADC.[1][2]

This compound is a drug-linker complex consisting of monomethylauristatin D (MMAD), a potent anti-mitotic agent that inhibits tubulin polymerization, and a maleimidocaproyl (Mc) linker.[3][4] The maleimide group reacts specifically with the free thiol groups on the reduced antibody to form a stable thioether bond.

Experimental Protocols

This section details the step-by-step procedures for the preparation of a cysteine-conjugated ADC with this compound.

Materials and Reagents

-

Antibody: IgG monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP HCl) or Dithiothreitol (DTT).

-

Drug-Linker: this compound dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.

-

Quenching Reagent: N-acetyl-L-cysteine.

-

Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.

-

Analytical Instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Step-by-Step Conjugation Protocol

Step 1: Antibody Reduction

The goal of this step is to partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation. The number of thiols generated can be controlled by the molar excess of the reducing agent and the reaction conditions.

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the conjugation buffer.

-

Add a calculated amount of TCEP or DTT to the antibody solution. A molar excess of 2 to 10 equivalents of reducing agent per antibody is a common starting point.[2][5] The precise amount should be optimized for the specific antibody and desired average DAR.

-

Incubate the reaction mixture at 37°C for 30-120 minutes.[2][5] The reaction progress can be monitored by measuring the free thiol concentration using Ellman's reagent.

-

Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) or a centrifugal concentrator (30 kDa molecular weight cutoff).[5] The buffer should be exchanged into the conjugation buffer.

Step 2: Conjugation with this compound

This step involves the reaction of the maleimide group of this compound with the newly generated free thiols on the antibody.

-

Cool the reduced antibody solution to 4°C.

-

Prepare a stock solution of this compound in DMSO or DMA at a concentration of approximately 10 mM.

-

Add a slight molar excess of the this compound solution to the reduced antibody solution with gentle mixing. A typical starting point is a 1.2 to 1.5-fold molar excess of this compound per free thiol.

-

Allow the conjugation reaction to proceed at 4°C for 1-2 hours or at room temperature for 1 hour.[6] The reaction should be protected from light.

Step 3: Quenching the Reaction

To stop the conjugation reaction and cap any unreacted maleimide groups, a quenching reagent is added.

-

Add a 5 to 10-fold molar excess of N-acetyl-L-cysteine relative to the initial amount of this compound.

-

Incubate the mixture for 20-30 minutes at room temperature.

Step 4: Purification of the ADC

The final ADC product must be purified to remove unconjugated drug-linker, quenching reagent, and any protein aggregates.

-

Size-Exclusion Chromatography (SEC): This is a common method for separating the larger ADC from smaller molecules.[1]

-

Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of small molecule impurities.[7]

-

The purified ADC should be buffer exchanged into a formulation buffer suitable for storage (e.g., PBS with 5% trehalose, pH 6.0).

-

Sterile filter the final ADC solution through a 0.22 µm filter.

Data Presentation

The characterization of the ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a key parameter that is typically determined by chromatographic methods.

Drug-to-Antibody Ratio (DAR) Analysis

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will have a longer retention time on the HIC column.[8][9]

Table 1: Example HIC-HPLC Data for a Cysteine-Conjugated ADC

| Peak | Drug Load (DAR) | Retention Time (min) | Peak Area (%) |

| 1 | 0 | 5.2 | 10.5 |

| 2 | 2 | 8.1 | 25.3 |

| 3 | 4 | 10.5 | 45.1 |

| 4 | 6 | 12.3 | 15.6 |

| 5 | 8 | 14.0 | 3.5 |

The weighted average DAR is calculated using the following formula:

Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

For the example data in Table 1: Average DAR = ((10.5 * 0) + (25.3 * 2) + (45.1 * 4) + (15.6 * 6) + (3.5 * 8)) / 100 = 3.53

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC under reducing conditions separates the light and heavy chains of the antibody. The number of drugs conjugated to each chain can be determined, allowing for the calculation of the average DAR.[10]

Table 2: Example RP-HPLC Data for a Reduced Cysteine-Conjugated ADC

| Peak | Chain | Drug Load | Peak Area (%) |

| 1 | Light Chain (L) | 0 | 40.2 |

| 2 | Light Chain (L) | 1 | 59.8 |

| 3 | Heavy Chain (H) | 0 | 5.1 |

| 4 | Heavy Chain (H) | 1 | 24.7 |

| 5 | Heavy Chain (H) | 2 | 55.3 |

| 6 | Heavy Chain (H) | 3 | 14.9 |

The weighted average DAR is calculated using the following formula:

Average DAR = [ (Σ (% Peak Area of L chains with drug) / Σ (% Peak Area of all L chains)) × (Number of L chains) ] + [ (Σ (% Peak Area of H chains with drug × Drug Load) / Σ (% Peak Area of all H chains)) × (Number of H chains) ]

For a typical IgG with 2 light and 2 heavy chains, and assuming one conjugation site per light chain and up to three per heavy chain after reduction: Average DAR = [ (59.8 / 100) * 2 ] + [ ((24.7 * 1) + (55.3 * 2) + (14.9 * 3)) / 100 * 2 ] = 1.196 + (179.8 / 100) * 2 = 1.196 + 3.596 = 4.79

Purity and Aggregate Analysis

Size-exclusion chromatography (SEC) is used to determine the purity of the ADC and quantify the level of high molecular weight species (aggregates).

Table 3: Example Purity and Aggregate Data from SEC Analysis

| Sample | Monomer (%) | Aggregate (%) | Fragment (%) |

| Unconjugated Antibody | 99.5 | 0.4 | 0.1 |

| Purified ADC | 98.2 | 1.5 | 0.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the cysteine-based conjugation of an antibody with this compound.

Caption: Workflow for ADC Synthesis.

Signaling Pathway: Mechanism of Action of MMAD

Monomethylauristatin D (MMAD) exerts its cytotoxic effect by disrupting the microtubule dynamics within a cell, leading to cell cycle arrest and apoptosis.

Caption: MMAD Mechanism of Action.

References

- 1. Mechanistic Insights into the Regulation of Microtubule Assembly and Dynamic Instability by Tau and MMAE - ProQuest [proquest.com]

- 2. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc.merita.ltd [doc.merita.ltd]

- 6. A rapid on-line method for mass spectrometric confirmation of a cysteine-conjugated antibody-drug-conjugate structure using multidimensional chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. m.youtube.com [m.youtube.com]

- 9. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

Application Note: In Vitro Cytotoxicity Assay Protocol for Mc-MMAD Antibody-Drug Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2][3] The antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells, leading to the internalization of the ADC-antigen complex.[2][4] Once inside the cell, the cytotoxic payload is released, inducing cell death.[5][6][7] This targeted delivery minimizes systemic exposure and reduces off-target toxicity, a common limitation of traditional chemotherapy.[2]

This application note provides a detailed protocol for determining the in vitro cytotoxicity of an Antibody-Drug Conjugate composed of a monoclonal antibody linked to the cytotoxic payload Monomethylauristatin D (MMAD) via a maleimidocaproyl (Mc) linker (Mc-MMAD ADC). MMAD, an analog of the potent antimitotic agent dolastatin 10, exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[8]

The assay described herein is a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). This colorimetric assay is a widely used method to assess the cytotoxic effect of ADCs and determine their half-maximal inhibitory concentration (IC50), a key parameter for evaluating ADC potency.[5][6][9]

Mechanism of Action of this compound ADCs

The mechanism of action for an this compound ADC begins with the binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.[4] This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell.[2][8] The complex is then trafficked to the lysosome. Inside the lysosome, the antibody is degraded, leading to the release of the MMAD payload.[8] MMAD then enters the cytoplasm and binds to tubulin, disrupting microtubule dynamics.[8] This interference with the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, resulting in cancer cell death.[10]

Figure 1: Mechanism of action of a this compound ADC.

Experimental Protocol

This protocol outlines the steps for conducting an in vitro cytotoxicity assay using the MTT method to evaluate the efficacy of an this compound ADC.

Materials and Reagents

Table 1: Materials and Reagents

| Item | Supplier |

| Target-positive cancer cell line (e.g., SK-BR-3) | ATCC |

| Target-negative cancer cell line (e.g., MCF-7) | ATCC |

| This compound ADC | In-house or commercial |

| Untreated Monoclonal Antibody (Isotype Control) | In-house or commercial |

| Cell Culture Medium (e.g., McCoy's 5A for SK-BR-3, DMEM for MCF-7) | Gibco |

| Fetal Bovine Serum (FBS) | Gibco |

| Penicillin-Streptomycin | Gibco |

| Trypsin-EDTA | Gibco |

| Phosphate-Buffered Saline (PBS) | Gibco |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |

| 96-well flat-bottom cell culture plates | Corning |

| Multi-channel pipette | Eppendorf |

| Microplate reader | Molecular Devices |

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

Figure 2: Experimental workflow for the in vitro cytotoxicity assay.

Detailed Step-by-Step Protocol

Step 1: Cell Culture

-